tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate
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Overview
Description
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phenyl group substituted with a 2-methylbutoxy side chain
Preparation Methods
The synthesis of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate can be achieved through several synthetic routes. One common method involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reactions . This process uses Candida antarctica lipase B (CAL-B) and results in the optically pure ®- and (S)-enantiomers. The reaction conditions typically involve a temperature of 25°C and a reaction time of 24 hours .
Chemical Reactions Analysis
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. It serves as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes, which are of interest due to their biological properties . These compounds have been investigated as inhibitors of cysteine protease, protein tyrosine phosphatase, and poliovirus 3C proteinase . Additionally, tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is used in the preparation of enantiopure organochalcogenane precursors, which are valuable in various chemical and biological studies .
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate can be compared with similar compounds such as tert-butyl (2-hydroxy-1-phenylethyl)carbamate and 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) . These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound makes it particularly valuable for certain chemical and biological studies.
Properties
Molecular Formula |
C18H29NO4 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1 |
InChI Key |
MZNPOHQJFKGUBR-KNVGNIICSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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